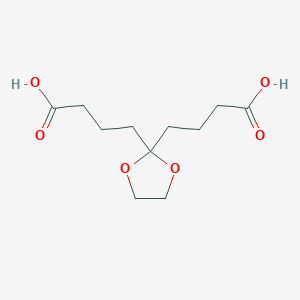
4,4'-(1,3-Dioxolane-2,2-diyl)dibutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is an organic compound featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid typically involves the reaction of dibromobutane with diethyl methylmalonate. The process includes several steps:
Formation of the Intermediate: Dibromobutane reacts with diethyl methylmalonate under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxolane ring.
Hydrolysis: The final step involves hydrolysis to yield 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid exerts its effects involves interactions with molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or biological systems .
Comparación Con Compuestos Similares
2,2’-(1,3-Dioxolane-2,2-diyl)diethanol: This compound features a similar dioxolane ring but with different substituents.
1,3-Dioxolane-4,4-diacetic acid, 5-oxo-: Another compound with a dioxolane ring, but with additional functional groups.
Uniqueness: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is unique due to its specific structural arrangement and the presence of the dibutanoic acid moiety.
Propiedades
Número CAS |
5694-93-9 |
|---|---|
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
4-[2-(3-carboxypropyl)-1,3-dioxolan-2-yl]butanoic acid |
InChI |
InChI=1S/C11H18O6/c12-9(13)3-1-5-11(16-7-8-17-11)6-2-4-10(14)15/h1-8H2,(H,12,13)(H,14,15) |
Clave InChI |
XJPKKYMQLMCBOX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
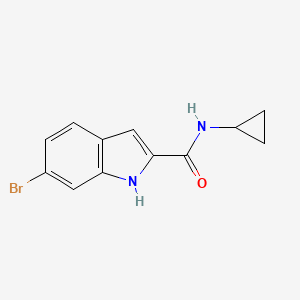
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
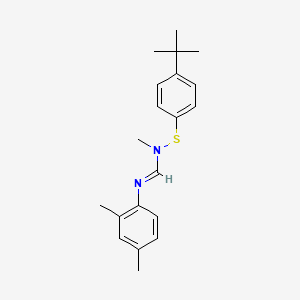

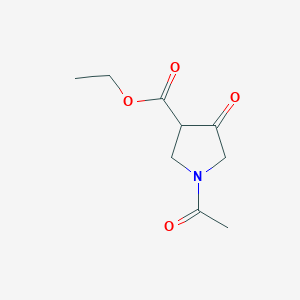
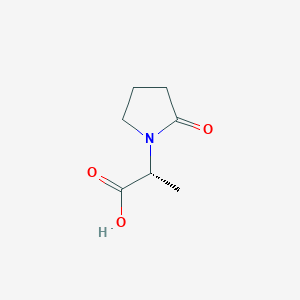
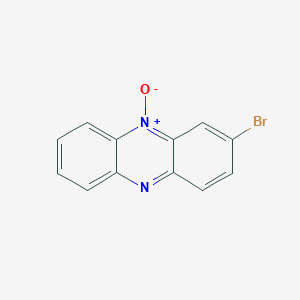
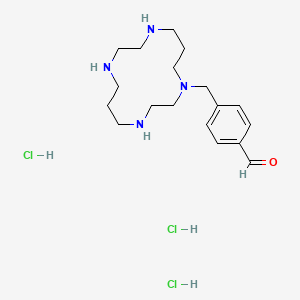
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
